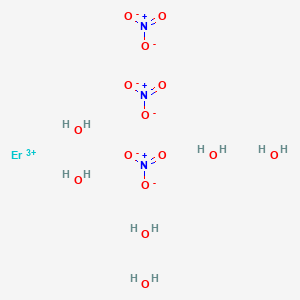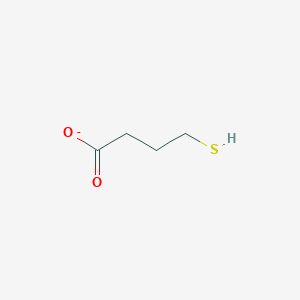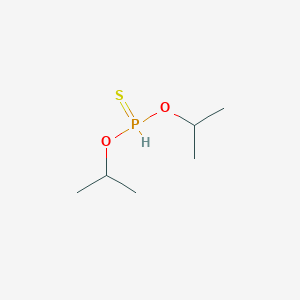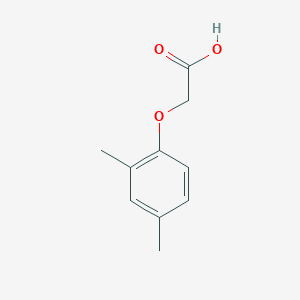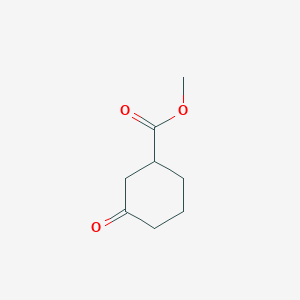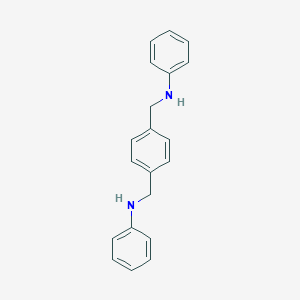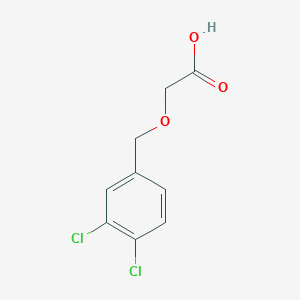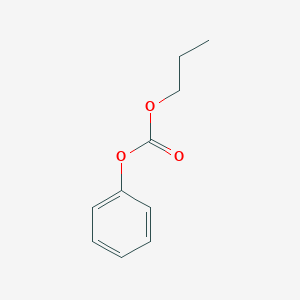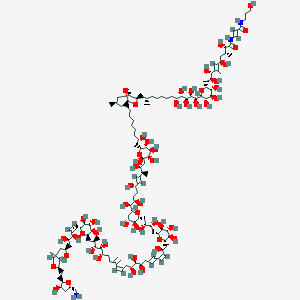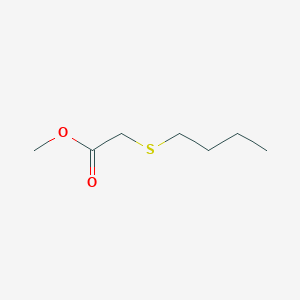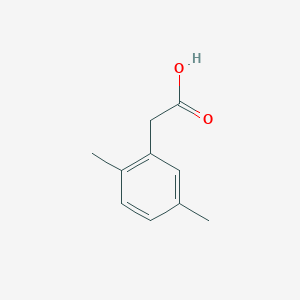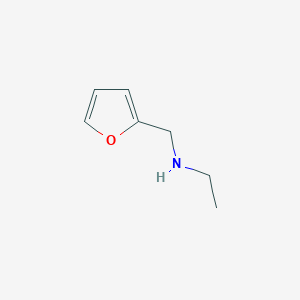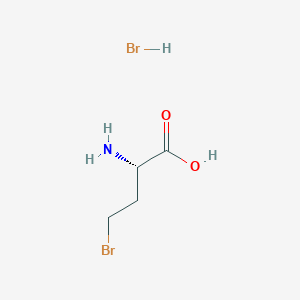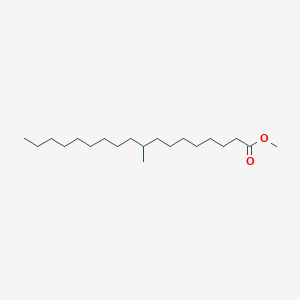
Methyl 9-methyloctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-methyloctadecanoate is a fatty acid ester that belongs to the class of methyl esters. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
Methyl 9-methyloctadecanoate is believed to exert its effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate has been shown to activate PPARα and PPARδ, leading to an increase in fatty acid oxidation and a decrease in lipid accumulation in the liver and adipose tissue.
Biochemische Und Physiologische Effekte
Methyl 9-methyloctadecanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 9-methyloctadecanoate has several advantages for use in lab experiments. It is a stable and commercially available compound that can be easily synthesized in the lab. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. However, there are also some limitations to its use. Methyl 9-methyloctadecanoate has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on human health and disease are still being studied, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on methyl 9-methyloctadecanoate. One area of focus is the development of new drugs that target PPARs for the treatment of metabolic disorders. Additionally, more research is needed to fully understand the mechanisms of action of methyl 9-methyloctadecanoate and its effects on human health and disease. Finally, there is a need for more studies on the safety and toxicity of methyl 9-methyloctadecanoate, particularly in human subjects.
Conclusion
Methyl 9-methyloctadecanoate is a fatty acid ester that has potential applications in various fields of scientific research. It is synthesized through the esterification of oleic acid and methanol and has been extensively studied for its effects on lipid metabolism, glucose homeostasis, and inflammation. Methyl 9-methyloctadecanoate exerts its effects through the activation of PPARs and has several advantages for use in lab experiments. However, more research is needed to fully understand its potential applications and safety.
Synthesemethoden
Methyl 9-methyloctadecanoate can be synthesized through the esterification of oleic acid and methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation or chromatography. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 9-methyloctadecanoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the metabolism of fatty acids in the liver and adipose tissue. It has also been used as a substrate for the study of lipase activity and inhibition. Additionally, methyl 9-methyloctadecanoate has been used in the development of new drugs for the treatment of metabolic disorders, such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
14066-50-3 |
|---|---|
Produktname |
Methyl 9-methyloctadecanoate |
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 9-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
UASPZJFGZNQSQW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)OC |
Synonyme |
9-Methylstearic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



